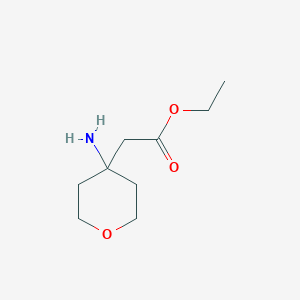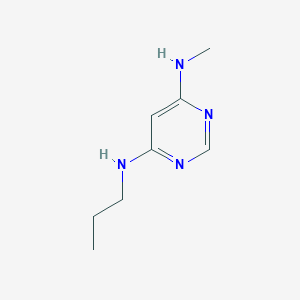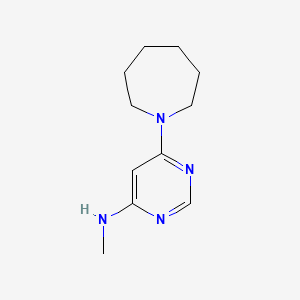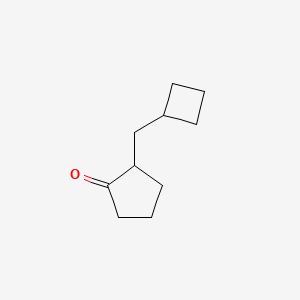
Ethyl 2-(4-aminooxan-4-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-aminooxan-4-yl)acetate is a chemical compound with the CAS Number: 1262410-96-7 . It has a molecular weight of 187.24 and its IUPAC name is ethyl (4-aminotetrahydro-2H-pyran-4-yl)acetate .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
While specific reactions involving this compound are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, they can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique
Molecular Docking and Enzyme Inhibition Studies Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlights the relevance of ethyl 2-(4-aminooxan-4-yl)acetate derivatives in enzyme inhibition, particularly α-glucosidase and β-glucosidase. These compounds exhibit significant inhibition activities, suggesting their potential use in the treatment of diseases like diabetes. Molecular docking studies further elucidate the interaction mechanisms of these compounds with enzyme active sites, underscoring their therapeutic potential (Babar et al., 2017).
Ugi Four Component Reaction Synthesis The synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via Ugi four component reaction demonstrates the utility of this compound in creating glycine ester derivatives. This high-yielding reaction pathway underscores the versatility of this compound derivatives in synthesizing complex molecules, which can be characterized by various spectroscopic techniques (Ganesh et al., 2017).
Synthesis of Anticancer Agents this compound derivatives have been explored in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds are investigated for their effects on the proliferation and survival of cancer cells, highlighting the compound's role in developing novel anticancer therapies (Temple et al., 1983).
Enzymatic Hydrolysis in Drug Synthesis this compound derivatives are used in enzymatic hydrolysis processes for drug synthesis, exemplified by the production of anti-asthma drug LASSBio 482. The technique showcases the application of this compound derivatives in synthesizing drugs through environmentally friendly and efficient methods (Bevilaqua et al., 2004).
Propriétés
IUPAC Name |
ethyl 2-(4-aminooxan-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(10)3-5-12-6-4-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYCNFJCACXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)